molecular formula C14H17Cl2NO B415967 2,4-dichloro-N-cycloheptylbenzamide

2,4-dichloro-N-cycloheptylbenzamide

Cat. No.: B415967
M. Wt: 286.2g/mol
InChI Key: KJQYXLOJKFGVIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-cycloheptylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 4-positions and a cycloheptyl group attached to the amide nitrogen.

Properties

Molecular Formula

C14H17Cl2NO

Molecular Weight

286.2g/mol

IUPAC Name

2,4-dichloro-N-cycloheptylbenzamide

InChI

InChI=1S/C14H17Cl2NO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18)

InChI Key

KJQYXLOJKFGVIS-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Cycloalkyl Groups

The cycloalkyl group on the amide nitrogen significantly impacts molecular properties. For example:

Compound Name Cycloalkyl Group Substituents on Benzene Molecular Formula Molar Mass (g/mol) Key Features
2,4-Dichloro-N-cycloheptylbenzamide Cycloheptyl 2,4-dichloro C₁₄H₁₇Cl₂NO ~294.2* Enhanced lipophilicity due to larger cycloalkyl group
2,4-Dichloro-N-cyclohexylbenzamide Cyclohexyl 2,4-dichloro C₁₃H₁₅Cl₂NO 280.17 Smaller ring reduces steric hindrance
4-Chloro-N-cyclohexylbenzamide Cyclohexyl 4-chloro C₁₃H₁₆ClNO 253.73 Single chloro substitution reduces electronic effects

Notes:

Dichloro Substitution Patterns

The position of chlorine atoms on the benzene ring influences electronic and steric interactions:

Compound Name Chloro Substituent Positions Key Findings
This compound 2,4- Predicted strong electron-withdrawing effects, enhancing amide reactivity
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) 3,4- Reported opioid-like activity in pharmacological studies
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide 2,4- Hydroxyethyl group improves aqueous solubility

Notes:

  • The 2,4-dichloro configuration in the target compound may enhance binding to hydrophobic pockets in biological targets compared to 3,4-substituted analogs .

N-Substituent Modifications

Variations in the amide nitrogen substituents alter physicochemical and biological properties:

Compound Name N-Substituents Molecular Weight (g/mol) Key Properties
This compound Cycloheptyl ~294.2 High lipophilicity
2-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide Dimethylamino-cyclohexylmethyl 309.25 Basic amino group enhances solubility in acidic media
2,4-Dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide Ethyl, hydroxyethyl 274.14 Balanced lipophilicity and solubility

Notes:

  • Cycloheptyl and dimethylamino groups may confer distinct pharmacokinetic profiles, with the latter enabling protonation-dependent cellular uptake .

Physicochemical and Pharmacological Insights

  • Lipophilicity : Cycloheptyl and dichloro substituents increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Synthetic Methods: Mechanochemical synthesis (e.g., ball-mill reactions) used for similar amides (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) could be adapted for eco-friendly preparation .

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